2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-13-17(15-6-7-18-19(12-15)24-14-23-18)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12,17H,8-11,13-14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDLGEJSNQFVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CN)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Formation of the Phenylpiperazine Moiety: This can be synthesized by reacting phenylhydrazine with ethylene oxide, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole ring with the phenylpiperazine moiety using a suitable linker, such as an ethanamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the nitrogen atoms in the piperazine ring, leading to the formation of secondary or primary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could lead to halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for neurological or psychiatric disorders.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to certain receptors in the brain, modulating neurotransmitter activity. The pathways involved could include signal transduction cascades or changes in gene expression.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The target compound’s 4-phenylpiperazine group increases logP compared to the 4-methylpiperazine analog (). Fluorination () further elevates lipophilicity .
- Solubility : Piperazine derivatives with polar substituents (e.g., -OH, -F) exhibit improved aqueous solubility, as seen in ’s fluorophenyl analog .
- Melting Points : Benzo[d][1,3]dioxol-containing compounds (e.g., ) are typically solids with melting points >100°C, suggesting similar behavior for the target compound .
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine , commonly referred to as a benzodioxole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.39 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is significant for its interactions with biological targets.
Research indicates that compounds similar to this compound exhibit activity primarily through:
- Receptor Binding : The compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. It has been shown to act as an antagonist at certain serotonin receptor subtypes, which may contribute to its anxiolytic effects .
- Adrenergic Receptor Modulation : Studies have identified that related compounds can block alpha-1 adrenergic receptors, suggesting potential applications in managing hypertension and anxiety disorders .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Serotonin Receptor Antagonism | Anxiolytic effects | |
| Alpha-1 Adrenergic Blockade | Potential antihypertensive effects | |
| Dopaminergic Activity | Modulation of mood and cognition |
Case Studies
- LASSBio-772 : A study on a related compound (LASSBio-772), which shares structural similarities with this compound, demonstrated significant alpha-1 adrenergic receptor blocking properties. This study highlighted the compound's potential for treating conditions such as anxiety and hypertension .
- In Vivo Studies : Animal model studies have shown that derivatives of this compound can reduce anxiety-like behavior in rodents when administered at specific dosages. The behavioral assays indicated a notable decrease in stress-induced responses, suggesting a therapeutic potential for anxiety disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine, and what key reaction conditions optimize yield?
- Answer : The synthesis typically involves multi-step reactions. A common approach includes coupling a benzo[d][1,3]dioxole derivative (e.g., via Friedel-Crafts alkylation or nucleophilic substitution) with a substituted piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like DCC (dicyclohexylcarbodiimide) are effective for amide bond formation . Purification via silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves yield and purity. Monitoring with thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
- Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Signals at δ 5.90–5.95 ppm (benzo[d][1,3]dioxole methylene protons) and δ 2.60–3.20 ppm (piperazine and ethanamine protons) .
- ¹³C NMR : Peaks at ~147–148 ppm (dioxole carbons) and 40–50 ppm (piperazine carbons) confirm structural integrity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Answer : Structural analogs suggest activity at serotonin (5-HT) and dopamine (D2/D3) receptors due to the piperazine moiety’s affinity for neurotransmitter systems . In vitro receptor binding assays (e.g., radioligand displacement) are recommended to confirm target engagement. For example, substituted piperazines often exhibit Ki values < 100 nM for 5-HT2A or D3 receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for similar piperazine derivatives?
- Answer : Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols using:
- Radioligand Binding Assays : Compare displacement curves in identical conditions (e.g., [³H]spiperone for 5-HT2A).
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonism/antagonism .
- Computational Docking : Use homology models of receptors (e.g., D3 receptor PDB: 3PBL) to predict binding poses and rationalize discrepancies .
Q. What strategies improve the selectivity of this compound for specific neurotransmitter receptors over off-target interactions?
- Answer :
- Structural Modifications : Introduce substituents on the phenylpiperazine ring (e.g., electron-withdrawing groups like -Cl) to enhance D3 selectivity over 5-HT2A .
- Prodrug Design : Mask the ethanamine group with enzymatically cleavable protectors (e.g., tert-butyl carbamate) to reduce off-target binding .
- In Silico Screening : Use molecular dynamics simulations to optimize steric and electronic complementarity with target receptors .
Q. How do structural modifications to the piperazine or benzo[d][1,3]dioxole moieties affect in vivo neurogenic activity?
- Answer :
- Piperazine Modifications : Replacing 4-phenyl with 4-methyl reduces dopamine receptor affinity but increases serotonin receptor activity, as shown in analogs .
- Benzo[d][1,3]dioxole Substitutions : Fluorination at the dioxole ring (e.g., 2,2-difluoro derivatives) enhances blood-brain barrier penetration, critical for neurogenic effects .
- In Vivo Testing : SD rats administered BrdU (50 mg/kg) post-compound treatment show hippocampal neurogenesis via immunohistochemistry. Dose-response studies (1–10 mg/kg) and behavioral assays (e.g., Morris water maze) validate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
